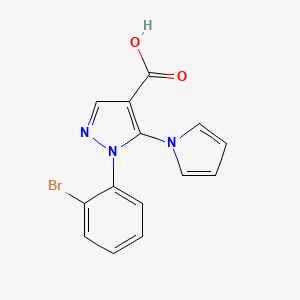

1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-bromophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2/c15-11-5-1-2-6-12(11)18-13(17-7-3-4-8-17)10(9-16-18)14(19)20/h1-9H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRJDIWBHFATKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the bromophenyl and pyrrole groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Key Reaction Steps:

-

Precursor Preparation :

-

Reductive Cyclization :

-

The nitro group undergoes reduction to an amine, followed by intramolecular cyclization to form the 1,4-benzothiazine ring.

-

Sulfone oxidation occurs concurrently, yielding the 1,1-dioxide moiety.

-

Reaction Conditions and Outcomes:

| Parameter | Details | Yield | Byproduct Identified |

|---|---|---|---|

| Reducing Agent | Sodium dithionite (Na₂S₂O₄) | 45–60% | Benzamide (via acyl transfer) |

| Solvent | Ethanol/Water (4:1) | – | – |

| Temperature | 80–90°C | – | – |

Mechanistic Insight : The byproduct benzamide arises from an unexpected acyl transfer reaction during cyclization, competing with the desired pathway .

Functionalization via 1,3-Dipolar Cycloaddition

While direct functionalization of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide is sparsely documented, structurally related 1,4-benzothiazin-3-ones undergo regioselective 1,3-dipolar cycloaddition reactions. For example:

Reaction with Azides:

Propargylated derivatives of 1,4-benzothiazin-3-one react with azides (e.g., glycosyl azides) under thermal or Cu(I)-catalyzed conditions to form 1,2,3-triazole hybrids.

Example Protocol :

-

Dipolarophiles : 4-Propargyl-1,4-benzothiazin-3-ones (synthesized via alkylation with propargyl bromide).

-

Azides : α-D-galactopyranoside azide or glucopyranosyl azide.

-

Conditions :

-

Thermal (ethanol,

-

Scientific Research Applications

Anti-inflammatory Activity

Several studies have indicated that compounds containing pyrazole and pyrrole rings exhibit anti-inflammatory properties. The presence of the bromophenyl group may enhance these effects by modulating the interaction with inflammatory pathways. For instance, research has shown that derivatives of pyrazole can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.

Antitumor Properties

The compound's structural characteristics suggest potential antitumor activity. Pyrazole derivatives have been reported to induce apoptosis in cancer cells by targeting specific signaling pathways. In vitro studies have demonstrated that similar compounds can inhibit tumor growth in various cancer cell lines .

Analgesic Effects

The analgesic properties of pyrazole derivatives are well-documented, with some compounds exhibiting efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves the inhibition of pain pathways at the central nervous system level .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the antitumor effects of various pyrazole derivatives, including 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid. The results indicated significant inhibition of cell proliferation in human breast cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory properties of this compound. In vivo experiments demonstrated that administration reduced edema in animal models subjected to inflammatory stimuli. The study concluded that the compound's ability to inhibit pro-inflammatory cytokines could be attributed to its unique structural features .

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with substituents at positions 1, 4, and 5 are widely studied for their pharmacological and material science applications. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights

Electronic Effects :

- The 2-bromophenyl group in the target compound provides moderate electron-withdrawing effects compared to trifluoromethoxy (CF₃O) in , which significantly lowers the pKa of the carboxylic acid (~3.5 vs. ~4.5 for the target). Fluorine substituents (e.g., in ) enhance polarity and metabolic stability but reduce lipophilicity compared to bromine.

In contrast, 4-bromo-2-fluorophenyl () combines steric bulk with electronic effects, possibly improving target binding in enzyme pockets.

Biological Activity :

- Pyrazole-4-carboxylic acids with pyrrole substituents (e.g., target, ) are reported as antibiotic adjuvants, enhancing efficacy against resistant bacteria. The bromophenyl group in the target may improve membrane penetration compared to fluorinated analogs .

- Trifluoromethoxy-substituted compounds () exhibit stronger enzyme inhibition due to enhanced electrophilicity, as seen in kinase assays.

Synthetic Accessibility :

- The target compound is synthesized via ester hydrolysis of ethyl pyrazole-4-carboxylate precursors (similar to ). Fluorinated analogs require additional steps for halogenation, increasing complexity .

Biological Activity

1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound belonging to the pyrazole family. This compound exhibits a unique structural configuration that contributes to its diverse biological activities, including potential applications in medicinal chemistry. The focus of this article is to explore the biological activity of this compound, highlighting its pharmacological properties, synthesis, and interaction with biological targets.

Structural Characteristics

The molecular formula of 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is C14H10BrN3O2, with a molecular weight of 332.15 g/mol. Its structure features a pyrazole core, a bromophenyl group, and a pyrrole moiety, which are known to enhance its lipophilicity and ability to penetrate biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C14H10BrN3O2 |

| Molecular Weight | 332.15 g/mol |

| LogP | 3.7902 |

| Polar Surface Area | 45.202 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Anticancer Properties

Research indicates that compounds containing pyrazole rings often exhibit anticancer activity. For instance, studies have shown that derivatives similar to 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can inhibit the growth of various cancer cell lines, including A549 (human lung adenocarcinoma) and HCT116 (colon cancer) cells. In one study, compounds derived from pyrazole structures demonstrated IC50 values ranging from 26 µM to 49.85 µM against these cell lines, indicating significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Pyrazole derivatives have been documented for their effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in similar compounds has been linked to enhanced antimicrobial activity .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways makes them candidates for further exploration in treating inflammatory diseases .

The synthesis of 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Techniques such as molecular docking simulations are employed to predict the interactions between this compound and various biological targets, offering insights into its mechanism of action .

Study on Anticancer Activity

A notable case study evaluated the anticancer efficacy of several pyrazole derivatives against A549 cells. The study revealed that modifications in the phenyl ring significantly affected the anticancer activity, with certain substitutions leading to enhanced cytotoxicity .

Antimicrobial Testing

In another investigation, pyrazole derivatives were screened for their antimicrobial activity against multiple bacterial strains. The results indicated that certain compounds exhibited strong inhibitory effects comparable to traditional antibiotics .

Q & A

Q. What are the optimal synthetic routes for 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer:

- Cyclocondensation : Start with ethyl acetoacetate and phenylhydrazine derivatives. Use DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole ring, followed by hydrolysis to yield the carboxylic acid moiety .

- Pyrrole Incorporation : Employ the Clausson-Kaas reaction to synthesize the pyrrole ring, as demonstrated for 1-(4-bromophenyl)-1H-pyrrole derivatives. Couple this with the pyrazole core via Suzuki-Miyaura cross-coupling for regioselective aryl substitution .

- Key Reagents : Optimize reaction conditions with catalysts like Pd(PPh₃)₄ and bases (e.g., Na₂CO₃) for cross-coupling steps .

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer:

- Spectroscopy : Use IR to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrrole/pyrazole C-H stretches. Employ ¹H/¹³C NMR to resolve substituent positions (e.g., bromophenyl protons resonate at δ 7.3–7.8 ppm) .

- X-ray Crystallography : Determine crystal packing and dihedral angles between aromatic rings (e.g., pyrazole and bromophenyl planes typically form angles of 3–75°) to confirm steric effects .

- Mass Spectrometry : Validate molecular weight via HRMS (e.g., [M+H]+ expected at m/z ~376 Da) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace bromine with chlorine or fluorine) and compare bioactivity. For example, fluoro substituents may enhance metabolic stability but reduce receptor affinity .

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed IC₅₀ protocols, cell lines, and exposure times) to isolate variables. Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular assays) .

Q. What in silico strategies predict the pharmacokinetic and pharmacodynamic properties of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., σ₁ receptors or tubulin). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with bromophenyl/pyrrole moieties .

- ADMET Profiling : Predict absorption (e.g., logP ~2.5) and toxicity (e.g., Ames test alerts) via tools like SwissADME. Adjust substituents to mitigate hepatotoxicity risks .

Q. How can spectral data inconsistencies (e.g., overlapping NMR peaks) be resolved during characterization?

Methodological Answer:

- 2D NMR Techniques : Apply HSQC and HMBC to resolve ambiguous proton-carbon correlations, particularly for pyrrole and pyrazole ring protons .

- Deuterated Solvents : Use DMSO-d₆ to sharpen peaks and reduce exchange broadening in carboxylic acid protons .

Design a study to compare the biological activity of this compound with structural analogs.

Methodological Answer:

- Analog Synthesis : Prepare derivatives with modified aryl groups (e.g., 4-bromophenyl vs. 2-fluorophenyl) and heterocycles (e.g., thiophene instead of pyrrole) .

- Multiplex Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (e.g., COX-2 inhibition). Use dose-response curves to rank potency .

Q. What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) to separate polar impurities. Monitor fractions via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to yield high-purity crystals. Confirm purity via melting point analysis (expected range: 180–200°C) .

Q. What mechanistic insights explain this compound’s pharmacological activity?

Methodological Answer:

- Enzyme Inhibition : The carboxylic acid group may chelate metal ions in enzyme active sites (e.g., HDACs or kinases). Test via enzymatic assays with and without Zn²⁺/Mg²⁺ .

- Receptor Binding : Radioligand displacement assays (e.g., σ₁ receptor binding using [³H]-(+)-pentazocine) quantify affinity. Correlate with structural data (e.g., bromine’s electron-withdrawing effects enhance binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.